2-(Chloromethyl)pyrimidine hydrochloride
CAS No.: 936643-80-0
Cat. No.: VC20805336
Molecular Formula: C5H6Cl2N2
Molecular Weight: 165.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 936643-80-0 |
---|---|
Molecular Formula | C5H6Cl2N2 |
Molecular Weight | 165.02 g/mol |
IUPAC Name | 2-(chloromethyl)pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H |
Standard InChI Key | XLGVMJXAZRCTRU-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1)CCl.Cl |
Canonical SMILES | C1=CN=C(N=C1)CCl.Cl |
Introduction
Chemical Identity and Structure
2-(Chloromethyl)pyrimidine hydrochloride is an organic compound with significant value in synthetic chemistry. It features a pyrimidine ring with a chloromethyl substituent at the 2-position, existing as a hydrochloride salt. This structural arrangement provides it with specific chemical reactivity that makes it useful in various synthesis pathways.
Basic Chemical Information
The compound possesses well-defined chemical parameters that facilitate its identification and characterization in both research and commercial settings. Its core structure contributes to its utility as a building block in organic synthesis.
Parameter | Value |
---|---|
CAS Number | 936643-80-0 |
Molecular Formula | C5H6Cl2N2 |
IUPAC Name | 2-(chloromethyl)pyrimidine;hydrochloride |
Molecular Weight | 165.02 g/mol |
PubChem CID | 20025606 |
InChI Key | XLGVMJXAZRCTRU-UHFFFAOYSA-N |
SMILES Notation | Cl.ClCC1=NC=CC=N1 |
The molecular structure contains a pyrimidine ring with two nitrogen atoms at positions 1 and 3, featuring a chloromethyl group attached at position 2. This arrangement gives the compound its characteristic reactivity profile and makes it suitable for specific chemical transformations in synthetic chemistry .
Nomenclature and Synonyms
In scientific literature and commercial catalogs, 2-(Chloromethyl)pyrimidine hydrochloride appears under several alternative names. This diversity in nomenclature reflects its widespread use across different chemical disciplines and applications.
The compound is known by numerous synonyms including: 2-chloromethyl pyrimidine hydrochloride, 2-chloromethyl pyrimidine hcl, 2-chloromethyl-pyrimidine hydrochloride, pyrimidine,2-chloromethyl-,hydrochloride, 2-chloromethyl pyrimidine hydrogen chloride, and 2-chloromethyl-pyrimidine, monohydrochloride . Commercial suppliers may also list it as EOS-62042 or 2-Chloromethylpyrimidine, HCl salt .
Physical Properties
Understanding the physical properties of 2-(Chloromethyl)pyrimidine hydrochloride is essential for its proper handling, storage, and application in synthetic procedures. These properties determine its behavior in different reaction conditions and influence its shelf-life and stability.
Appearance and Form
2-(Chloromethyl)pyrimidine hydrochloride typically exists as a crystalline solid at room temperature . The physical state of the compound contributes to its stability during storage and facilitates its weighing and handling during experimental procedures. The crystalline nature also provides a visual indicator of purity, as discoloration or changes in crystal morphology can signal decomposition or contamination.
Solubility Profile
The compound exhibits varying solubility in different solvents, which is an important consideration when designing reactions or preparing stock solutions. This differential solubility can be exploited for purification procedures or for optimizing reaction conditions.
Solvent | Solubility |
---|---|
DMF | 30 mg/ml |
DMSO | 20 mg/ml |
Ethanol | 2 mg/ml |
PBS (pH 7.2) | 10 mg/ml |
This solubility profile indicates that 2-(Chloromethyl)pyrimidine hydrochloride dissolves readily in polar aprotic solvents like DMF and DMSO, shows moderate solubility in aqueous buffer systems, and has limited solubility in alcohols like ethanol . This pattern is consistent with its ionic nature as a hydrochloride salt and the presence of the heterocyclic ring system.
Applications in Chemical Synthesis
2-(Chloromethyl)pyrimidine hydrochloride serves as a versatile building block in organic synthesis, particularly in pharmaceutical development. Its reactive chloromethyl group provides a convenient handle for further chemical modifications.
Pharmaceutical Intermediate
The primary application of 2-(Chloromethyl)pyrimidine hydrochloride is as a synthetic intermediate in pharmaceutical chemistry . The compound's value lies in its ability to introduce the pyrimidine moiety into more complex molecular structures through the reactive chloromethyl group. Pyrimidine-containing compounds are prevalent in medicinal chemistry, forming the core structures of numerous drugs and bioactive molecules.
The chloromethyl group acts as an electrophilic center that can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols. This reactivity pattern enables the creation of diverse chemical linkages to the pyrimidine ring, facilitating the synthesis of compound libraries for drug discovery programs .
Reaction Chemistry
The chemical reactivity of 2-(Chloromethyl)pyrimidine hydrochloride centers primarily on the chloromethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions. The nitrogen atoms in the pyrimidine ring also influence the electronic properties of the molecule, affecting its reactivity patterns and selectivity in various transformations.
Common reactions involving 2-(Chloromethyl)pyrimidine hydrochloride include:
-
Nucleophilic substitution with nitrogen nucleophiles to form aminomethyl derivatives
-
Reaction with sulfur nucleophiles to create thiomethyl compounds
-
Alkylation of alcohols to produce ethers
-
Formation of organometallic intermediates for cross-coupling reactions
These transformations make 2-(Chloromethyl)pyrimidine hydrochloride an essential tool in constructing more complex molecules with specific functional groups attached to the pyrimidine core.
Comparison with Related Compounds
2-(Chloromethyl)pyrimidine hydrochloride belongs to a family of halomethyl-substituted heterocycles that serve as important building blocks in organic synthesis. Comparing it with structurally related compounds provides insight into its specific advantages and applications.
Structural Analogs
One closely related compound is 2-(Chloromethyl)pyridine hydrochloride, which differs only in the heterocyclic core structure (pyridine versus pyrimidine). While both compounds feature a reactive chloromethyl group at the 2-position, their electronic properties and reactivity patterns differ due to the distinct nitrogen arrangement in the heterocyclic rings.
Feature | 2-(Chloromethyl)pyrimidine HCl | 2-(Chloromethyl)pyridine HCl |
---|---|---|
Heterocyclic Core | Pyrimidine (two N atoms) | Pyridine (one N atom) |
Molecular Formula | C5H6Cl2N2 | C6H7Cl2N |
Molecular Weight | 165.02 g/mol | 164.03 g/mol |
CAS Number | 936643-80-0 | 6959-47-3 |
Electrophilicity | Higher (electron-deficient ring) | Lower (relatively electron-rich ring) |
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